tert-Butyl 4-amino-1-benzyl-2,2--dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
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Overview
Description
Tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate: is a complex organic compound with a molecular weight of 393.51 g/mol. It is characterized by its intricate structure, which includes a benzyl group, an amino group, and a dioxothia-1,8-diazaspiro[4.5]dec-3-ene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate typically involves multiple steps, starting with the formation of the core spirocyclic structure. One common synthetic route includes the reaction of benzylamine with a suitable dioxothia-1,8-diazaspiro[4.5]dec-3-ene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted benzyl derivatives.
Scientific Research Applications
Tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.
Comparison with Similar Compounds
Tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate: can be compared to other similar compounds such as:
Tert-Butyl 4-amino-1-benzyl-2-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate
Tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of tert-Butyl 4-amino-1-benzyl-2,2-dioxothia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate lies in its specific arrangement of atoms and the resulting chemical properties.
Properties
IUPAC Name |
tert-butyl 4-amino-1-benzyl-2,2-dioxo-2λ6-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-18(2,3)26-17(23)21-11-9-19(10-12-21)16(20)14-27(24,25)22(19)13-15-7-5-4-6-8-15/h4-8,14H,9-13,20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBVFNCPZQNJDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=CS(=O)(=O)N2CC3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682153 |
Source
|
Record name | tert-Butyl 4-amino-1-benzyl-2,2-dioxo-2lambda~6~-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-63-0 |
Source
|
Record name | tert-Butyl 4-amino-1-benzyl-2,2-dioxo-2lambda~6~-thia-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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